molecular formula C10H12BrNS B1518174 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1154226-88-6

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No.: B1518174
CAS No.: 1154226-88-6
M. Wt: 258.18 g/mol
InChI Key: ZHBGUCITSZSMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound characterized by its bromine and sulfur atoms within a benzothiopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the bromination of 3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine. This reaction requires specific conditions, such as the use of bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaOH, K2CO3, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfones or sulfoxides.

  • Reduction: Formation of reduced amines.

  • Substitution: Formation of various substituted benzothiopyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in these interactions, influencing the compound's binding affinity and activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

  • Receptors: It can bind to receptors, triggering signaling cascades that result in biological effects.

Comparison with Similar Compounds

  • 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

  • 3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

  • 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine

Uniqueness: 6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine stands out due to its bromine atom, which enhances its reactivity and potential applications compared to its non-brominated counterparts. This unique feature allows for a broader range of chemical transformations and biological activities.

Properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6,10H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGUCITSZSMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 2
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 3
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 4
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 5
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Reactant of Route 6
6-bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.